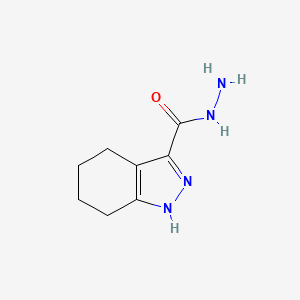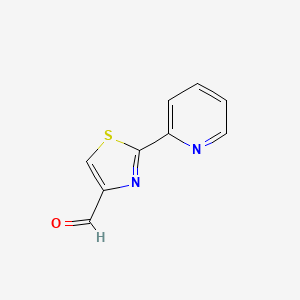
4,5,6,7-tétrahydro-1H-indazole-3-carbohydrazide
Vue d'ensemble
Description
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a useful research compound. Its molecular formula is C8H12N4O and its molecular weight is 180.21 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse et analyse structurale
Une nouvelle série d'esters isopropyliques d'acide t-4-aryl-3,c-6-dihydroxy-6-méthyl-4,5,6,7-tétrahydro-1H-indazole-r-5-carboxylique a été synthétisée en adoptant une méthode conventionnelle à partir d'esters β-cétoniques cycliques . La structure des composés a été élucidée par spectroscopie IR, de masse et RMN mono- et bidimensionnelle .
Applications anti-inflammatoires
Le composé 3-phényl-2-[4-(trifluorométhyl)phényl]-4,5,6,7-tétrahydro-2H-indazole s'est révélé posséder une forte activité anti-inflammatoire associée à un potentiel ulcérogène minimal . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.
Applications antimicrobiennes
L'indazole, la structure de base de la 4,5,6,7-tétrahydro-1H-indazole-3-carbohydrazide, s'est avérée présenter des activités potentielles contre les micro-organismes . Cela suggère que les dérivés de ce composé pourraient être explorés pour le développement de nouveaux agents antimicrobiens.
Applications anti-VIH
L'indazole s'est également avéré présenter une activité anti-VIH . Cela suggère que la this compound et ses dérivés pourraient potentiellement être utilisés dans le traitement du VIH.
Applications anticancéreuses
Le composé 3-Amino-N-(4-benzylphényl)-5-chloro-1H-indazole-1-carboxamide a été capable d'inhiber la croissance cellulaire avec des valeurs de GI50 dans la gamme 0,041–33,6 μM, étant très efficace contre les lignées cellulaires du côlon et du mélanome . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement du cancer.
Applications hypoglycémiques
L'indazole s'est avéré présenter une activité hypoglycémique . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement du diabète.
Applications antiprotozoaires
L'indazole s'est avéré présenter une activité antiprotozoaire . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement des maladies causées par les protozoaires.
Applications antihypertensives
L'indazole s'est avéré présenter une activité antihypertensive . Cela suggère que la this compound pourrait potentiellement être utilisée dans le traitement de l'hypertension artérielle.
Mécanisme D'action
Target of Action
Indazole derivatives have been known to inhibit certain kinases such as chk1 and chk2 . These kinases play a crucial role in cell cycle regulation and DNA damage response.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that this compound may interact with its targets (such as chk1 and chk2 kinases) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets, it’s likely that this compound could influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Indazole derivatives have been reported to show anti-spermatogenic effects , suggesting potential applications in fertility regulation.
Analyse Biochimique
Biochemical Properties
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with hydrolase enzymes, where the compound acts as an inhibitor, preventing the breakdown of specific substrates . Additionally, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses . These interactions are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and receptors.
Cellular Effects
The effects of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide on various cell types and cellular processes are profound. In cancer cells, the compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . This is achieved through the modulation of cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide influences gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation . The compound also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves several key processes. The compound exerts its effects primarily through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . Additionally, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can activate or inhibit specific signaling pathways by interacting with receptor proteins on the cell surface . These interactions lead to changes in gene expression, resulting in altered cellular functions and responses . The compound’s ability to form stable complexes with biomolecules is attributed to its unique structure, which allows for multiple hydrogen bonds and hydrophobic interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide change over time. The compound is relatively stable under standard storage conditions, with a melting point of 175-180°C . Its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide may undergo degradation, leading to a reduction in its efficacy and potency . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with significant therapeutic potential . At higher doses, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can induce toxic effects, including liver and kidney damage, as well as hematological abnormalities . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 oxidases and transferases . These metabolic processes result in the formation of various metabolites, which can have distinct biological activities and effects on cellular function . The compound’s metabolism can also influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can be targeted to specific subcellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . These localizations are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-10-8(13)7-5-3-1-2-4-6(5)11-12-7/h1-4,9H2,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXELLVAZIFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366972 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-92-7 | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1299365.png)








![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)
![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)
![4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1299413.png)
